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Compound of Interest

Compound Name: Disperse Red 82

Cat. No.: B1580610 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of C.I.

Disperse Red 82 (CAS No. 12223-42-6), a monoazo dye utilized in the textile industry. The

focus is on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy,

which are pivotal techniques for the structural elucidation and characterization of such

compounds. While a comprehensive set of experimentally derived quantitative data for

Disperse Red 82 is not readily available in publicly accessible literature, this guide synthesizes

the existing information and provides detailed, generalized experimental protocols for its

analysis.

Chemical and Physical Properties
Disperse Red 82 is a synthetic dye belonging to the single azo class.[1] Its chemical structure

and key properties are summarized in the table below.
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Property Value Reference

Chemical Name

2-[N-(2-acetyloxyethyl)-4-[(2-

cyano-4-

nitrophenyl)diazenyl]anilino]eth

yl acetate

[2]

C.I. Name Disperse Red 82, C.I. 11140 [2]

CAS Number 12223-42-6 [2]

Molecular Formula C₂₁H₂₁N₅O₆ [2]

Molecular Weight 439.42 g/mol [2]

Appearance Dark brown powder [2]

Solubility Insoluble in water [2]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the chromophoric system of

dyes like Disperse Red 82, providing insights into the electronic transitions responsible for its

color.[1]

Spectral Properties
The UV-Vis spectrum of Disperse Red 82 is characterized by broad absorption bands in the

visible region, which is typical for azo dyes.[1] While specific experimental data for the pure dye

is scarce, a theoretical study using Time-Dependent Density Functional Theory (TD-DFT)

predicts a maximum absorption wavelength (λmax) of approximately 520 nm.[1] This

absorption is attributed to the primary π→π* electronic transition within the molecule.[1] In a

study involving a mixture of six disperse dyes, the absorption spectra, including that of

Disperse Red 82, were recorded between 320 and 680 nm.[1][3]
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Parameter Value Method Reference

λmax (Maximum

Absorption

Wavelength)

~520 nm Predicted (TD-DFT) [1]

Molar Absorptivity (ε) Data not available - -

Experimental Protocol for UV-Vis Analysis
The following is a generalized protocol for the UV-Vis analysis of a disperse dye like Disperse
Red 82.

Solvent Selection: Due to its insolubility in water, a suitable organic solvent must be chosen.

Common solvents for disperse dyes include ethanol, acetone, and dimethylformamide

(DMF).[4]

Preparation of Stock Solution:

Accurately weigh a small amount of Disperse Red 82 powder (e.g., 10 mg).

Dissolve the dye in a known volume of the selected solvent (e.g., 100 mL) in a volumetric

flask to create a stock solution. Sonication may be required to ensure complete

dissolution.

Preparation of Standard Solutions:

Perform serial dilutions of the stock solution to prepare a series of standard solutions with

known concentrations.

Spectrophotometer Setup:

Turn on the UV-Vis spectrophotometer and allow it to warm up.

Set the wavelength range for the scan (e.g., 300 nm to 700 nm).

Baseline Correction:
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Fill a cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and perform a baseline correction to

zero the absorbance.

Sample Measurement:

Rinse a clean cuvette with a small amount of the most dilute standard solution and then fill

the cuvette with the solution.

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

Repeat the measurement for all standard solutions, from the most dilute to the most

concentrated.

Data Analysis:

Identify the wavelength of maximum absorbance (λmax).

Construct a calibration curve by plotting absorbance at λmax versus the concentration of

the standard solutions.

The molar absorptivity (ε) can be calculated from the slope of the calibration curve

according to the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path

length of the cuvette (typically 1 cm), and c is the molar concentration.
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Figure 1. Experimental workflow for UV-Vis analysis of Disperse Red 82.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic

molecules like Disperse Red 82. Both ¹H and ¹³C NMR would provide detailed information

about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected Spectral Features
While specific experimental NMR data for Disperse Red 82 is not available, the expected ¹H

and ¹³C NMR spectra would show signals corresponding to the different chemical groups in the

molecule:

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm in ¹H NMR)

corresponding to the protons on the two benzene rings.

Ethyl Protons: Signals for the -CH₂- groups of the N,N-di(2-acetoxyethyl)amino moiety.

Acetyl Protons: A characteristic singlet for the methyl protons of the two acetate groups.

Aromatic and Aliphatic Carbons: Corresponding signals in the ¹³C NMR spectrum.

Spectral Data Expected Chemical Shifts (ppm)

¹H NMR Data not available

¹³C NMR Data not available

Experimental Protocol for NMR Analysis
The following is a generalized protocol for acquiring NMR spectra of a disperse dye.

Solvent Selection:

Choose a suitable deuterated solvent in which the dye is soluble. Common choices for

organic molecules include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆).

Sample Preparation:
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Dissolve an appropriate amount of Disperse Red 82 (typically 5-20 mg for ¹H NMR, and

20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

If the sample does not fully dissolve, gentle heating or vortexing may be applied.[5]

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly

into a clean 5 mm NMR tube to remove any particulate matter.[5]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and good resolution.

Data Acquisition:

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to

achieve a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans due to the

lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the

specific protons and carbons in the Disperse Red 82 molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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